disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate
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Overview
Description
Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, particularly in textiles. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonate, diazenyl, and benzamido groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate typically involves a multi-step process. The initial step often includes the diazotization of 4-aminobenzenesulfonic acid, followed by coupling with 4-aminobenzoyl chloride to form the intermediate compound. This intermediate is then further reacted with 4-hydroxy-3-nitro-2-naphthalenesulfonic acid under controlled conditions to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time. The final product is often purified through crystallization and filtration techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium dithionite, resulting in the cleavage of the diazenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium nitrite for diazotization, hydrochloric acid for acidification, and sodium hydroxide for neutralization. The reactions are usually carried out under controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonated naphthalene derivatives, while reduction can produce amine-substituted naphthalene compounds .
Scientific Research Applications
Disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.
Biology: Employed in staining techniques for visualizing biological tissues and cells.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to specific biological targets.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks.
Mechanism of Action
The mechanism of action of disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate involves its interaction with molecular targets through its functional groups. The sulfonate groups enhance its solubility in water, while the diazenyl and benzamido groups facilitate binding to specific substrates. This binding can lead to changes in the physical and chemical properties of the substrates, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
- Disodium 7-benzamido-4-hydroxy-3-[[4-[(4-sulphonatophenyl)azo]phenyl]azo]naphthalene-2-sulphonate
- Disodium 7-(benzoylamino)-4-hydroxy-3-({4-[(4-sulfonatophenyl)diazenyl]phenyl}diazenyl)naphthalene-2-sulfonate
Uniqueness
What sets disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate apart from similar compounds is its unique combination of functional groups, which confer specific properties such as high solubility, vibrant color, and strong binding affinity. These properties make it particularly valuable in applications requiring precise and reliable performance .
Properties
IUPAC Name |
disodium;7-benzamido-4-oxo-3-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]hydrazinylidene]naphthalene-2-sulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H21N5O8S2.2Na/c35-28-25-15-12-23(30-29(36)18-4-2-1-3-5-18)16-19(25)17-26(44(40,41)42)27(28)34-33-21-8-6-20(7-9-21)31-32-22-10-13-24(14-11-22)43(37,38)39;;/h1-17,33H,(H,30,36)(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTPBDPKSNGORHR-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C(=NNC4=CC=C(C=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H19N5Na2O8S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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